molecular formula C10H22N2 B8701139 n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine

n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine

Cat. No.: B8701139
M. Wt: 170.30 g/mol
InChI Key: WSZKVJNQUXYCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a dimethylaminopropyl group attached to the piperidine ring. It is widely used in organic synthesis and has significant applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine typically involves the reaction of piperidine with 3-dimethylaminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperidine+3-Dimethylaminopropyl chlorideThis compound+HCl\text{Piperidine} + \text{3-Dimethylaminopropyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+3-Dimethylaminopropyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylaminopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the dimethylaminopropyl group.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    N-Ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: n,n-Dimethyl-3-(piperidin-3-yl)propan-1-amine is unique due to the presence of the dimethylaminopropyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for interaction with biological targets, making it valuable in various applications.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N-dimethyl-3-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-12(2)8-4-6-10-5-3-7-11-9-10/h10-11H,3-9H2,1-2H3

InChI Key

WSZKVJNQUXYCIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1CCCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.